Ammonium methacrylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUJOWBVDZNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28805-15-4, 30875-88-8 | |
| Record name | Ammonium polymethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28805-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30875-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023874 | |
| Record name | Ammonium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-47-6 | |
| Record name | Ammonium methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMMONIUM METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2243103QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Ammonium Methacrylate and Its Derivatives
Direct Synthesis Routes
Direct synthesis focuses on the straightforward formation of the ammonium (B1175870) methacrylate (B99206) monomer and its quaternary ammonium analogues through fundamental chemical reactions.
The most direct method for producing simple ammonium methacrylate involves the neutralization of methacrylic acid with an ammonium source, typically ammonia (B1221849). This acid-base reaction is a common step in various industrial processes for producing methyl methacrylate (MMA), where methacrylic acid (MAA) is an intermediate or by-product.
In one such process, a stream containing MAA is treated with ammonia to convert the acid into this compound. google.com This neutralized stream can then be recycled back into the esterification reactor. google.com The primary reaction is a straightforward proton transfer from the carboxylic acid to the ammonia, forming the ammonium cation and the methacrylate anion.
Another industrial method describes a process where an organic phase containing residual methacrylic acid is neutralized with ammonia. google.com This step is crucial for separating components and preparing the stream for further processing, highlighting the practical application of this fundamental reaction. google.com
Table 1: Neutralization Reaction for this compound
| Reactant 1 | Reactant 2 | Product | Application |
|---|---|---|---|
| Methacrylic Acid (MAA) | Ammonia (NH₃) | This compound | Intermediate in MMA production google.com |
The Menschutkin reaction is a versatile and widely used method for synthesizing quaternary this compound (QAM) monomers. pocketdentistry.comnih.gov This reaction involves the nucleophilic substitution of an organo-halide by a tertiary amine, yielding a quaternary ammonium salt. pocketdentistry.commdpi.com A significant advantage of this method is that the products are often generated in nearly quantitative amounts and require minimal purification. pocketdentistry.com
The synthesis typically involves reacting a tertiary amine, such as N,N-dimethylaminohexane (DMAH) or 1-(dimethylamino)docecane (DMAD), with an organo-halide like 2-bromoethyl methacrylate (BEMA). pocketdentistry.com The reaction is often carried out in a solvent like ethanol (B145695) or chloroform (B151607) at elevated temperatures. pocketdentistry.comnih.gov For instance, dimethylaminohexane methacrylate (DMAHM) and dimethylaminododecyl methacrylate (DMADDM) have been synthesized by stirring the respective reactants at 70°C for 24 hours. pocketdentistry.com
This pathway allows for the creation of a wide array of QAMs by varying the alkyl chain length of the tertiary amine or the nature of the halide, enabling the tuning of properties like antibacterial potency. pocketdentistry.comnih.gov The reaction has been successfully used to prepare monomers for dental restorative materials and other medical applications. nih.gov
Table 2: Examples of QAM Synthesis via Menschutkin Reaction
| Tertiary Amine | Organo-halide | Solvent | Conditions | Resulting Monomer |
|---|---|---|---|---|
| N,N-dimethylaminohexane (DMAH) | 2-bromoethyl methacrylate (BEMA) | Ethanol | 70°C, 24h | Dimethylaminohexane methacrylate (DMAHM) pocketdentistry.com |
| 1-(dimethylamino)docecane (DMAD) | 2-bromoethyl methacrylate (BEMA) | Ethanol | 70°C, 24h | Dimethylaminododecyl methacrylate (DMADDM) pocketdentistry.com |
| N,N-dimethylethylamine methacrylate (DMAEMA) | Various Alkyl Halides | Chloroform | 50-55°C, 24h | Functionalized QAMs nih.govgoogle.com |
| 2-(N-methyl-N,N-diethylammonium iodide) ethyl acrylate (B77674) | Clay | Water | 80°C, 6h | Functionalized Montmorillonite kpi.ua |
Specialized Monomer Preparations
Beyond direct synthesis, specialized methods have been developed to create cationic methacrylic monomers with specific functionalities and to prepare advanced materials like polymerizable ionic liquids.
Cationic methacrylic monomers are crucial for developing materials with properties like antimicrobial activity and stimuli-responsiveness. mdpi.comnih.gov Besides the Menschutkin reaction, other sophisticated techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. rsc.orgrsc.org
For example, methacrylate monomers containing amino acid moieties, like Boc-L-alanine methacryloyloxyethyl ester, have been polymerized via RAFT to create polymers that, after deprotection, bear a primary amine moiety, rendering them pH-responsive. rsc.orgrsc.org Another approach involves the alkylation of monomers like N-methacryloylaminopropyl-N,N-dimethyl-N-propylammonium bromide to produce cationic molecular brushes. mdpi.com
Furthermore, cationic nanogels have been synthesized using inverse emulsion polymerization of monomers like 2-(diethylamino)ethyl methacrylate (DEAEM). nih.gov These materials exhibit pH-dependent swelling due to the protonation of the tertiary amine groups. nih.gov
Functionalization introduces specific chemical groups onto the methacrylate monomer to impart desired properties.
Silane (B1218182) Functionalization: Quaternary ammonium silane-functionalized methacrylates (QAMS) are synthesized via a sol-gel chemical route. nih.govnih.govusm.edu This process typically involves the co-hydrolysis and condensation of a trialkoxysilane containing a quaternary ammonium group, such as 3-(trimethoxysilyl)propyldimethyloctadecyl ammonium chloride (SiQAC), with a methacrylate-functional silane like 3-methacryloxypropyltrimethoxysilane (3-MPTS) and a crosslinking agent like tetraethoxysilane (TEOS). nih.gov The resulting macromonomers possess flexible Si-O-Si bonds and can be copolymerized into resins with antimicrobial and self-repairing properties. nih.govnih.gov
Carboxylic Acid Functionalization: Methacrylate monomers functionalized with carboxylic acid groups can be synthesized by reacting a tertiary amine like 2-(dimethylamino)ethyl methacrylate (DMAEMA) with an alkyl halide containing a carboxylic acid group, such as 6-bromohexanoic acid, via the Menschutkin reaction. mdpi.comnih.gov This method has produced monomers like 5-carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide. nih.gov Alternatively, existing polymers containing hydroxyl groups, such as those made from 2-hydroxyethyl methacrylate (HEMA), can be post-functionalized by esterification with a carboxylic acid like 9-anthracenecarboxylic acid. researchgate.net
Alkyl Chain Modification: Modifying the length of alkyl chains is a common strategy to tune the properties of this compound derivatives. In the Menschutkin reaction, using tertiary amines with different alkyl chain lengths (e.g., N,N-dimethylaminohexane vs. 1-(dimethylamino)docecane) directly alters the hydrophobicity and biological activity of the resulting monomer. pocketdentistry.com This approach has been used to systematically vary the carbon-to-cation ratio in antimicrobial polymers to optimize their efficacy. rsc.org The ordering of alkyl chains on surfaces can also be directed by varying the chain length of functional phosphorus coupling agents containing a methacrylate group. acs.org
Table 3: Overview of Functionalization Strategies
| Functional Group | Synthetic Method | Key Reactants | Resulting Product Type |
|---|---|---|---|
| Silane | Sol-gel co-condensation | SiQAC, 3-MPTS, TEOS | Quaternary ammonium methacryloxy siloxanes (QAMS) nih.gov |
| Carboxylic Acid | Menschutkin Reaction | DMAEMA, 6-bromohexanoic acid | Carboxylic acid-functionalized QAMs nih.gov |
| Carboxylic Acid | Post-polymerization Esterification | Poly(HEMA), 9-anthracenecarboxylic acid | Anthracene-labeled polymers researchgate.net |
| Alkyl Chain | Menschutkin Reaction | Tertiary amines with varied alkyl chains, BEMA | QAMs with varied hydrophobicity pocketdentistry.com |
Polymerizable ionic liquids (PILs) combine the unique properties of ionic liquids with the processability of polymers. Methacrylate-based PILs are synthesized through several routes, often designed to prevent premature polymerization.
A common method involves a two-step process: first, an ionic liquid precursor is synthesized, for example, by reacting 1-methylimidazole (B24206) with a hydroxy-functionalized alkyl bromide (e.g., 6-bromo-1-hexanol) to form a hydroxyl-terminated imidazolium (B1220033) salt. researchgate.netlookchem.com In the second step, this intermediate is esterified with methacryloyl chloride to attach the polymerizable methacrylate group, yielding the final PIL monomer. researchgate.netlookchem.com This approach has been used to create a series of 1-[n-(methacryloyloxy)-alkyl]-3-methylimidazolium bromides with very good yields (>90%). lookchem.comtandfonline.com
Another strategy focuses on ammonium-based structures. The synthesis of new ionic liquid methacrylates and dimethacrylates comprising ammonium cations and various anions like bis(trifluoromethylsulfonyl)imide (NTf2) and tris(pentafluoroethyl)trifluorophosphate (FAP) has been described. azom.comresearchgate.net The choice of the anion has been shown to have a significant effect on the melting behavior and polymerization kinetics of the resulting PIL. azom.comresearchgate.net For instance, using FAP as the counter-ion can result in a methacrylate that is a liquid at room temperature, making it suitable for bulk polymerization processes. azom.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-(diethylamino)ethyl methacrylate | DEAEM |
| 2-(dimethylamino)ethyl methacrylate | DMAEMA |
| 2-bromoethyl methacrylate | BEMA |
| 2-hydroxyethyl methacrylate | HEMA |
| 3-(methacryloyloxy)propyltrimethoxysilane | 3-MPTS |
| 3-(trimethoxysilyl)propyldimethyloctadecyl ammonium chloride | SiQAC |
| 5-carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide | AMadh1 |
| 9-anthracenecarboxylic acid | 9-ACA |
| Ammonia | NH₃ |
| bis(trifluoromethylsulfonyl)imide | NTf2 |
| Boc-L-alanine methacryloyloxyethyl ester | Boc-Ala-HEMA |
| Dimethylaminohexane methacrylate | DMAHM |
| Dimethylaminododecyl methacrylate | DMADDM |
| Methacrylic acid | MAA |
| Methyl Methacrylate | MMA |
| N,N-dimethylaminohexane | DMAH |
| N-methacryloylaminopropyl-N,N-dimethyl-N-propylammonium bromide | DMq |
| Tetraethoxysilane | TEOS |
| tris(pentafluoroethyl)trifluorophosphate | FAP |
| 1-(dimethylamino)docecane | DMAD |
| 1-methylimidazole | - |
| 6-bromo-1-hexanol | - |
| 6-bromohexanoic acid | - |
Purification and Pre-Polymerization Treatments
The successful synthesis of well-defined polymers from this compound and its derivatives is critically dependent on the purity of the monomer. The presence of inhibitors, byproducts from synthesis, or other contaminants can significantly affect polymerization kinetics, molecular weight distribution, and the final properties of the polymer. Therefore, rigorous purification and controlled preparation of the monomer are essential pre-polymerization steps to ensure reproducibility and achieve the desired material characteristics.
Removal of Polymerization Inhibitors (e.g., Hydroquinone)
Methacrylate monomers are typically supplied with added inhibitors to prevent premature polymerization during transport and storage. Hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ) are common inhibitors that must be removed immediately prior to polymerization. Failure to do so can lead to unpredictable induction periods or complete inhibition of the reaction. Several methods are employed for the removal of these phenolic inhibitors.
Commonly used techniques for inhibitor removal from methacrylate monomers include:
Alkali Washing: This simple and effective method involves washing the monomer with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). cmu.edu The acidic phenolic inhibitors are converted into their corresponding phenolates, which are soluble in the aqueous phase and can be separated from the organic monomer phase. cmu.edu This process is often repeated until the aqueous layer is colorless, indicating the complete removal of the inhibitor. cmu.edu Subsequent washing with deionized water is necessary to remove residual alkali, followed by drying over an anhydrous salt like magnesium sulfate (B86663).
Inhibitor Removal Columns: Pre-packed columns containing an appropriate adsorbent, often a macroreticular ion-exchange resin, are commercially available and provide a convenient and efficient method for inhibitor removal. These columns can effectively remove inhibitors like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). The monomer is passed through the column, and the inhibitor is adsorbed onto the resin, yielding a purified monomer ready for use.
Distillation: Vacuum distillation is a highly effective method for purifying monomers and removing inhibitors. However, it must be conducted with care to prevent polymerization at elevated temperatures. The process separates the monomer from the less volatile inhibitor. In some cases, compounds like mono-alkyl substituted hydroquinones or 1,4-dihydroxynaphthalene (B165239) can be added to the distillation flask to prevent the co-distillation of the inhibitor with the monomer. elsevierpure.com
The choice of method depends on the specific monomer, the type and concentration of the inhibitor, and the required level of purity for the intended application.
Interactive Data Table: Comparison of Inhibitor Removal Methods for Methacrylate Monomers
| Method | Target Inhibitors | Principle of Operation | Key Considerations |
| Alkali Washing | Hydroquinone (HQ), MEHQ | Acid-base extraction. Phenolic inhibitors are deprotonated by the alkali to form water-soluble salts. cmu.edu | Requires multiple extractions, followed by washing to remove residual alkali and a drying step. cmu.edu |
| Inhibitor Removal Columns | HQ, MEHQ, TBC | Adsorption of the inhibitor onto a solid support, typically an ion-exchange resin. | Convenient for small-scale preparations. Column capacity is limited. Not recommended for polar solvents like acrylic acid. thieme-connect.com |
| Vacuum Distillation | Non-volatile inhibitors | Separation based on differences in boiling points between the monomer and the inhibitor. | Risk of premature polymerization at elevated temperatures. Requires careful control of temperature and pressure. elsevierpure.com |
| Distillation with Additives | p-Benzoquinone | The additive converts the volatile inhibitor into a non-volatile compound that remains in the distillation flask. elsevierpure.com | The additive must be chosen carefully to not interfere with subsequent polymerization. elsevierpure.com |
Controlled Monomer Preparation for Reproducibility
Key aspects of controlled monomer preparation include:
High-Purity Synthesis: The synthesis route for this compound and its derivatives should be chosen to minimize the formation of byproducts. For instance, the Menschutkin reaction, a bimolecular nucleophilic substitution, is a common method for synthesizing quaternary this compound monomers. mdpi.com The reaction conditions, such as solvent and temperature, must be carefully controlled to maximize the yield of the desired product and simplify purification.
Thorough Purification: Following synthesis, the monomer must be rigorously purified. Techniques like recrystallization, precipitation, and column chromatography are often employed to remove unreacted starting materials, catalysts, and byproducts. For example, quaternary ammonium salts can sometimes be purified by precipitation from the reaction mixture by adding a low-polarity solvent.
Comprehensive Characterization: The purity of the monomer must be verified using appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure of the monomer. mdpi.com Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the level of any residual impurities.
Control of Water Content: The presence of water in the monomer can significantly affect polymerization kinetics. nist.gov For some polymerization systems, even trace amounts of water can alter the reaction rate by influencing the decomposition of the initiator. nist.gov Therefore, the monomer should be thoroughly dried, for example, by using molecular sieves, and stored under anhydrous conditions.
By implementing these control measures, researchers can ensure a consistent supply of high-purity monomer, which is a fundamental prerequisite for achieving reproducible and predictable outcomes in the polymerization of this compound and its derivatives.
Interactive Data Table: Key Parameters for Controlled Monomer Preparation
| Parameter | Control Method(s) | Impact on Reproducibility | Analytical Verification |
| Inhibitor Concentration | Alkali washing, inhibitor removal columns, distillation. cmu.eduthieme-connect.com | Prevents unpredictable induction periods and ensures consistent initiation. | HPLC, UV-Vis Spectroscopy |
| Monomer Purity | Recrystallization, precipitation, column chromatography. mdpi.com | Minimizes side reactions and ensures predictable polymer properties. acs.orgchempedia.info | NMR, FTIR, GC, HPLC. mdpi.com |
| Water Content | Drying over anhydrous agents (e.g., molecular sieves), storage in a desiccator. | Affects initiator decomposition and polymerization rate. nist.gov | Karl Fischer Titration |
| Storage Conditions | Refrigeration, storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents premature polymerization and degradation of the monomer over time. | Visual inspection, re-analysis of purity if stored for extended periods. |
Polymerization Mechanisms and Kinetic Studies of Ammonium Methacrylate Systems
Free Radical Polymerization Pathways
Free radical polymerization is a common method for synthesizing polymers from ammonium (B1175870) methacrylate (B99206). This process involves the sequential addition of monomer units to a growing polymer chain that has a free radical at its active end.
The initiation of free radical polymerization involves the creation of active radical species from a non-radical initiator molecule. In the context of ammonium methacrylate polymerization, several initiation methods are employed.
Redox initiation systems are particularly effective for aqueous polymerization. A common system involves ammonium persulfate (APS) as the oxidizing agent and a polymerizable tertiary amine, such as N,N-dimethylaminobenzyl methacrylate, as the reducing agent. researchgate.net In such systems, the interaction between the oxidant and the reductant generates radicals. Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in identifying the radical species formed, detecting both alkylamino methyl radicals and monomeric propagating radicals. researchgate.net
Another approach is photo-initiation, where light energy is used to generate radicals. For instance, ion pairs like Fe³⁺OH⁻ and Fe³⁺Cl⁻ can act as photosensitizers. cdnsciencepub.com When exposed to light of a suitable wavelength (e.g., 3650 Å), these ion pairs can dissociate to form hydroxyl (OH•) or chlorine (Cl•) free radicals, which then initiate the polymerization of the monomer. cdnsciencepub.com The initiation process in these systems involves a primary photochemical reaction followed by the generation of the initiating free radical. cdnsciencepub.com
Once initiated, the polymer chain grows through the propagation step, where monomer molecules are successively added to the radical end of the growing chain. The kinetics of this step, along with the termination step, are significantly influenced by the ionic nature of this compound in aqueous solutions.
For charged monomers, electrostatic repulsion between the charged monomer and the similarly charged radical on the growing polymer chain can affect the propagation rate coefficient (k_p). mdpi.comethz.ch Similarly, the termination rate coefficient (k_t), which describes the rate at which two growing polymer chains react to terminate the polymerization, is also influenced by electrostatic repulsion between the two charged macroradicals. mdpi.com
Studies on structurally similar permanently charged monomers like 3-(methacryloylaminopropyl)trimethylammonium chloride (MAPTAC) have shown that the rate of monomer conversion decreases as the initial monomer concentration increases. mdpi.com This suggests that the concentration of counterions has a more pronounced effect on the termination of charged macroradicals than on their propagation. mdpi.com The termination of methacrylate monomers primarily occurs through disproportionation. acs.org
The choice of initiator system plays a critical role in determining the rate of polymerization and the properties of the final polymer.
Persulfates : Ammonium persulfate (APS) is a widely used water-soluble initiator. researchgate.netbme.hu It can be used for thermal initiation, typically at elevated temperatures (e.g., 60 °C), or as part of a redox system with activators like tetramethylethylenediamine (TEMED) or sodium bisulfite at lower temperatures. bme.hu Redox initiation systems generally lead to the formation of smaller nanoparticles compared to thermal initiation in surfactant-free polymerization. bme.hu The rate of polymerization is also significantly affected by the choice of activator, with TEMED often resulting in a faster rate than sodium bisulfite. bme.hu Potassium peroxydisulfate (B1198043) (K₂S₂O₈) is another persulfate initiator used, often in combination with a phase-transfer catalyst in biphase systems. tandfonline.comripublication.com
Azo Compounds : Azo compounds, such as 2,2'-Azobisisobutyronitrile (AIBN) and 4,4'-azobis(4-cyanovaleric acid) (ACVA), are common thermal initiators. mdpi.commdpi.com They decompose upon heating to generate nitrogen gas and two carbon-centered radicals, which then initiate polymerization. mdpi.com AIBN has been used in the synthesis of copolymers involving this compound derivatives. mdpi.com
Peroxides : Benzoyl peroxide (BPO) is a peroxide initiator that can be used in redox systems, for example, with N,N-dimethylaniline (DMA). mdpi.com Increasing the concentration of BPO at a constant co-initiator concentration leads to a higher number of generated radicals, a faster polymerization rate, and a shorter setting time. mdpi.com However, this also results in a lower average molecular weight of the polymer. mdpi.com
The following table summarizes the effect of different initiator systems on polymerization:
Table 1: Influence of Initiator Systems on Polymerization| Initiator System | Activator/Condition | Key Observations |
|---|---|---|
| Ammonium Persulfate (APS) | Thermal (60 °C) | Standard initiation |
| APS | Tetramethylethylenediamine (TEMED) | Faster polymerization rate at lower temperatures, smaller particle size. bme.hu |
| APS | Sodium Bisulfite | Slower polymerization rate compared to TEMED system. bme.hu |
| Potassium Peroxydisulfate (K₂S₂O₈) | Phase-Transfer Catalyst | Used in biphase media. tandfonline.com |
| Benzoyl Peroxide (BPO) | N,N-dimethylaniline (DMA) | Increased rate with higher BPO concentration, lower molecular weight. mdpi.com |
Various external factors can significantly impact the free radical polymerization of this compound.
Solvents : The choice of solvent can influence polymerization kinetics. For instance, the polymerization of 2-(dimethylamino)ethyl methacrylate, a tertiary amine precursor to a quaternary this compound, has been carried out in ethanol (B145695). mdpi.com In biphase systems, an organic solvent like toluene (B28343) is used alongside an aqueous phase. tandfonline.com The polarity of the solvent is a key factor, with polar solvents being more suitable for dissolving polar polymers. cup.edu.cn
Temperature : Temperature has a direct effect on the rate of polymerization. Higher temperatures generally increase the rate of initiator decomposition, leading to a faster polymerization rate. mdpi.com However, there is often an optimal temperature to achieve desired properties like fluid loss reduction in certain applications. For one system, the best performance was observed at 55 °C. mdpi.com The use of redox initiator systems can lower the required polymerization temperature. bme.hu
pH : For ionizable monomers, pH is a critical parameter. Increasing the pH leads to the ionization of acidic or basic monomers, which in turn causes a decrease in both the propagation and termination rate coefficients due to electrostatic repulsion. mdpi.com For permanently charged quaternary ammonium monomers, the polymerization kinetics are not significantly dependent on pH. mdpi.com
Additives such as chain transfer agents can be used to control the molecular weight of the polymer. sci-hub.se Retarders, like ammonium trichloracetate at high concentrations, can slow down the polymerization rate. sci-hub.se
Controlled/Living Polymerization Techniques
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed.
RAFT polymerization is a versatile method for synthesizing well-defined polymers from this compound and its derivatives. mdpi.commdpi.com This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.3). mdpi.com
The RAFT process involves a conventional free-radical initiator and a chain transfer agent (CTA). A variety of CTAs have been used for the polymerization of ammonium-group-bearing monomers, including 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CTA1) and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA2). mdpi.comresearchgate.net The choice of CTA and initiator, such as 4,4'-azobis(4-cyanovaleric acid) (ACVA), is crucial for achieving high monomer conversions (often exceeding 80%) and controlled polymerization. mdpi.commdpi.com
RAFT polymerization has been successfully applied to synthesize homopolymers of various quaternary ammonium methacrylates, such as [2-(methacryloyloxy)ethyl]trimethylammonium chloride and [3-(methacryloylamino)propyl]trimethylammonium chloride. mdpi.com The polymerization can be carried out in different solvents, including ethanol and aqueous buffers, and at various temperatures, for example, 70 °C. mdpi.comnih.gov
The following table presents data from RAFT polymerization of different ammonium-group-bearing monomers:
Table 2: RAFT Polymerization of Ammonium-Group-Bearing Monomers| Monomer | Initiator | CTA | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|---|
| 2-(dimethylamino)ethyl methacrylate | ACVA | CTA1 | Ethanol | 70 | 78 mdpi.com |
| [2-(methacryloyloxy)ethyl]trimethylammonium chloride | ACVA | CTA1 | Water | 70 | >99 researchgate.net |
| [3-(methacryloylamino)propyl]trimethylammonium chloride | AAPH | CTA1 | Water | 70 | >99 researchgate.net |
Data sourced from mdpi.comresearchgate.net. AAPH: 2,2′-azobis(2-methylpropionamidine)dihydrochloride
Other Controlled Radical Polymerization Approaches for this compound
Beyond common methods, several other controlled radical polymerization (CRP) techniques have been effectively utilized for this compound and its derivatives, enabling the synthesis of polymers with well-defined architectures and functionalities. These methods offer precise control over molecular weight, a narrow molecular weight distribution (polydispersity index, PDI), and the ability to create complex structures like block copolymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent technique used for monomers containing quaternary ammonium groups. researchgate.net This method has been successfully applied to synthesize a variety of cationic homopolymers from commercially available ammonium-group-containing monomers, including [2-(methacryloyloxy)ethyl]trimethylammonium chloride and [3-(methacryloylamino)propyl]trimethylammonium chloride. mdpi.com The RAFT process allows for the creation of polymers with predetermined molecular weights and low polydispersity. researchgate.net For instance, studies on the RAFT polymerization of various cationic monomers have reported achieving high monomer conversions (often exceeding 80%) while maintaining low PDI values (≤1.3). researchgate.netmdpi.com The versatility of RAFT is also demonstrated in its use for synthesizing zwitterionic polymers like poly(carboxybetaine methacrylamide) in aqueous solutions at mild temperatures, achieving low PDIs (1.06 ≤ PDI ≤ 1.15) even at high conversions. nih.gov
Table 1: RAFT Polymerization of Cationic Methacrylate Monomers
*CTA1: 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. mdpi.com
**CTA2: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid. researchgate.net
***CTA: 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid. mdpi.com
Data sourced from multiple studies. researchgate.netmdpi.commdpi.com
Atom Transfer Radical Polymerization (ATRP) represents another powerful CRP method. A variation known as Activators Regenerated by Electron Transfer ATRP (ARGET ATRP) has been successfully used for the polymerization of 2-aminoethyl methacrylate hydrochloride (AMA). acs.org This process was conducted at a mild temperature of 35°C in water or isopropanol/water mixtures, using a CuBr₂/TPMA catalyst complex and ascorbic acid as a reducing agent. acs.org The controlled nature of the polymerization was confirmed by achieving high monomer conversions (>90%) and relatively low polydispersity (Đ ≈ 1.3), which also allowed for the subsequent synthesis of well-defined block copolymers. acs.org ATRP has also been used to graft polymer brushes from surfaces, although its application can be challenging for substrates sensitive to organic solvents typically required for initiator immobilization. nih.gov
Other innovative approaches include self-catalyzed living radical polymerization, where a monomer is designed to contain both a polymerizable methacrylate group and a quaternary ammonium iodide (QAI) catalytic moiety in its side chain. acs.orgntu.edu.sg This metal-free system enables the polymerization of various functional methacrylates without needing an external catalyst. acs.orgntu.edu.sg Additionally, cationic quaternary ammonium salts have been employed as efficient organocatalysts for living radical polymerization induced by light-emitting diodes (LEDs), highlighting a move towards more environmentally friendly and precisely controlled polymerization processes. rsc.org
Ionic Polymerization Mechanisms
Ionic polymerization provides an alternative pathway to synthesize polymethacrylates, operating through ionic active centers. This section delves into anionic polymerization processes, particularly those conducted in non-aqueous environments, and examines the multifaceted role of quaternary ammonium compounds in these systems.
Anionic polymerization of methacrylate derivatives can be achieved in non-aqueous solvents, such as tetrahydrofuran (B95107) (THF), using metal-free initiation systems. acs.orgtandfonline.com A notable approach involves using ammonium salts of resonance-stabilized nitrogen anions as polymerization initiators. google.comgoogle.com This method allows for the controlled anionic polymerization of monomers at room temperature, potentially yielding polymers with defined molecular weights and limited molecular weight distributions without the need for expensive catalysts. google.comgoogle.com The polymerization can be conducted at temperatures ranging from -15°C to +75°C, with preferred temperatures between 20°C and 50°C. google.com
The mechanism of these metal-free polymerizations has been a subject of detailed study. For example, the anionic polymerization of methyl methacrylate (MMA) initiated by tetramethylammonium (B1211777)–triphenylmethide in THF at -78°C has been shown to produce high yields of polymers with narrow molecular weight distributions. cas.cn However, the process is not without challenges. Research has indicated that initiation can be slow compared to the propagation step, leading to an induction period. tandfonline.com Furthermore, termination reactions can occur, which broadens the molecular weight distribution. One such termination pathway is the Hofmann elimination reaction, which can happen when using tetrabutylammonium (B224687) cations due to the transfer of a β-hydrogen, producing tri-n-butylamine and 1-butene. tandfonline.com Using tetramethylammonium salts can mitigate this specific side reaction. tandfonline.com Incomplete initiation has also been observed, attributed to the equilibrium nature of the initiation reaction in these metal-free systems. acs.org
Table 2: Metal-Free Anionic Polymerization Systems for Methacrylates
Quaternary ammonium compounds (QACs) are remarkably versatile and can assume several distinct roles in the polymerization of methacrylate monomers. Their function extends beyond simply acting as the counterion in metal-free anionic initiation.
Anionic Initiators : As detailed previously, ammonium salts of resonance-stabilized anions can directly initiate anionic polymerization. google.comgoogle.com Similarly, salts like tetramethylammonium–triphenylmethide serve as effective initiators for the living anionic polymerization of MMA. cas.cn
Catalysts and Co-catalysts : In a novel approach to controlled radical polymerization, monomers have been designed to include a quaternary ammonium iodide (QAI) group, which functions as a built-in, self-catalyzing moiety, eliminating the need for external metal catalysts. acs.orgntu.edu.sg In other systems, QACs have been used as organocatalysts to enable LED-induced living radical polymerizations. rsc.org
Emulsifiers : In emulsion polymerization, QACs such as cetyl trimethyl ammonium bromide (CTAB) and dioctadecyl dimethyl ammonium bromide (DODAB) are used as emulsifiers. nih.gov In the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles, they not only stabilize the emulsion but also impart cationic properties to the final particles. nih.gov
Table 3: Diverse Roles of Quaternary Ammonium Compounds (QACs) in Methacrylate Polymerization
Emulsion and Suspension Polymerization Techniques
Emulsion Copolymerization Dynamics
Emulsion polymerization is a heterogeneous, free-radical polymerization technique used to produce polymer latexes from water-insoluble monomers. acs.org The system typically consists of the monomer, a continuous aqueous phase, a water-soluble initiator, and a surfactant. acs.org Polymerization occurs primarily within monomer-swollen polymer particles, leading to high polymerization rates and high molecular weight polymers simultaneously. acs.org
In the context of this compound and related monomers, emulsion copolymerization dynamics are influenced by factors such as initiator concentration, comonomer choice, and the nature of the stabilizing system. For the emulsion copolymerization of methyl methacrylate (MMA) and ethyl acrylate (B77674) initiated by ammonium persulfate, the rate of polymerization is proportional to the 0.5 power of the initiator concentration at low conversions. researchgate.net As the reaction progresses to medium conversions, this dependency shifts, with the rate becoming proportional to the 0.35 power of the initiator concentration. researchgate.net
The reactivity and hydrophobicity of comonomers play a crucial role. In systems using methacrylic acid (MAA) macromonomers as stabilizer precursors, the polymerization of MMA is too slow to form effective stabilizers in-situ, necessitating the addition of a conventional surfactant like sodium dodecyl sulfate (B86663) (SDS). rsc.org However, when MMA is copolymerized with more hydrophobic monomers like butyl acrylate (BA) or butyl methacrylate (BMA), stable latexes can be formed without additional surfactants. rsc.org Stable latexes were achieved in MMA copolymerizations with the addition of ≥30 wt% of BA or 85% of BMA. rsc.org
An innovative approach involves using the ammonium salt of methacrylic acid as a self-emulsifying, polymeric emulsifier in a one-pot process. mdpi.com In the Reverse Iodine Transfer Polymerization (RITP) of various acrylates, the addition of the ammonium salt of MAA resulted in stable, white latex with high solid content (over 45 wt.%) and high monomer conversion (over 95%). mdpi.com The polymer formed in the initial stage can act as a macromolecular chain transfer agent to control the subsequent copolymerization of other monomers, demonstrating the living character of the polymerization. mdpi.com
Ionic liquids (ILs) with surfactant properties have also been explored. An amphiphilic cationic oligoether, IoLiLyte C1EG™, was compared to the conventional cationic surfactant dodecyl trimethyl ammonium bromide (DTAB) in the emulsion polymerization of MMA. mdpi.com Both surfactants showed similar polymerization rates and resulted in comparable final particle diameters, demonstrating the IL's capability to effectively stabilize the emulsion. mdpi.com After 10 minutes of reaction, the average monomer conversion was 89.8% for C1EG and 85.7% for DTAB. mdpi.comdb-thueringen.de
| Parameter | MMA Emulsion Polymerization with C1EG | MMA Emulsion Polymerization with DTAB |
| Monomer Conversion (10 min) | 89.8% | 85.7% |
| Final Monomer Conversion (2h) | 96.14% ± 1.86% | 92.11% ± 0.05% |
| Reference | mdpi.comdb-thueringen.de | mdpi.comdb-thueringen.de |
Suspension Polymerization for Particulate Systems
Suspension polymerization is a process where water-insoluble monomers are dispersed as droplets in a continuous aqueous phase and polymerized using a monomer-soluble initiator. tandfonline.com The process relies on a combination of strong agitation and suspending agents (stabilizers) to maintain the dispersion and prevent the sticky polymerizing droplets from coalescing. tandfonline.com This technique is widely used to produce polymer beads in the size range of 50-1000 µm.
Ammonium polymethacrylate (B1205211) (APMA) has been effectively used as a suspending agent in the suspension polymerization of methyl methacrylate (MMA). researchgate.netresearchgate.net The effectiveness of APMA is closely tied to the pH of the aqueous phase. researchgate.netscispace.com Increasing the pH of the APMA solution leads to a decrease in particle size and reduces the amount of stabilizer needed to prevent coalescence. researchgate.net This is because the viscosity of the aqueous APMA solution, which exhibits non-Newtonian (shear-thinning) behavior, decreases as the pH increases. researchgate.netscispace.com The stabilization mechanism is likely electrosteric. researchgate.net
The evolution of particle size in suspension polymerization is governed by a dynamic balance between droplet breakage, driven by agitation, and coalescence, prevented by the stabilizer. researchgate.net In systems using APMA or sodium polymethacrylate (PMA-Na) as stabilizers for MMA polymerization, drop breakage was found to be induced by viscous shear forces rather than turbulent eddies, as described by Taylor's theory. researchgate.netscispace.com
The concentration of the monomer and the stabilizer also influences the final particle size. When using sodium polymethacrylate, an increase in the monomer volume fraction initially decreases the Sauter mean drop diameter to a minimum, after which it begins to increase again. scispace.com This minimum point shifts to higher monomer fractions as the stabilizer concentration is increased. scispace.com
A consecutive emulsion and suspension polymerization approach has shown that the presence of fine emulsion particles can destabilize the suspension by adsorbing the stabilizer, leading to larger final bead sizes. researchgate.net This highlights the importance of controlling secondary nucleation in the aqueous phase. Including a water-soluble inhibitor in the formulation can help prevent this, resulting in a smaller average bead size and a narrower size distribution. researchgate.net
| Stabilizer | Monomer | Key Findings | Reference |
| Ammonium Polymethacrylate (APMA) | Methyl Methacrylate (MMA) | Particle size decreases with increasing pH. | researchgate.net |
| Ammonium Polymethacrylate (APMA) | Methyl Methacrylate (MMA) | APMA interferes with polymerization kinetics; drop breakup agrees with Taylor's theory of viscous shear. | researchgate.net |
| Sodium Polymethacrylate (PMA-Na) | Methyl Methacrylate (MMA) | Continuous phase viscosity increases with stabilizer concentration; drop breakage is induced by viscous shear. | scispace.com |
Role of Surfactants and Stabilizing Agents
The choice of surfactants and stabilizing agents is paramount in both emulsion and suspension polymerization, as they control particle/droplet size, ensure colloidal stability, and can influence reaction kinetics. tandfonline.comresearchgate.netacs.org
In emulsion polymerization , surfactants form micelles that serve as the initial loci of polymerization and stabilize the growing polymer particles against aggregation. acs.org Their two main functions are to control particle size and stabilize the resulting latex. acs.org A variety of surfactant types can be used, including anionic, cationic (such as quaternary ammonium compounds), and non-ionic. acs.org For example, the emulsion copolymerization of MMA and ethyl acrylate has been successfully carried out using ammonium persulfate as an initiator in the presence of both anionic and non-ionic emulsifiers. researchgate.net In some systems, the ammonium salt of a polymerizable monomer, like methacrylic acid, can act as both a comonomer and a polymeric emulsifier, eliminating the need for conventional surfactants. mdpi.com This approach can lead to stable, high-solid-content latexes. mdpi.com The in-situ formation of stabilizers is also a key strategy; methacrylic acid macromonomers can react during polymerization to form amphiphilic block copolymers that stabilize the particles. rsc.org
In suspension polymerization , the primary role of the stabilizing agent (or suspending agent) is to adsorb at the monomer-water interface, creating a protective barrier that hinders the coalescence of monomer droplets and, later, the sticky polymer beads. tandfonline.comresearchgate.net Water-soluble polymers are commonly used for this purpose. scispace.com Ammonium polymethacrylate (APMA) serves as an effective stabilizer for MMA polymerization. researchgate.netresearchgate.net The stabilizing action of polyelectrolytes like APMA is pH-dependent; increasing the pH enhances the electrostatic repulsion between droplets, improving stability and allowing for the formation of smaller particles with less stabilizer. researchgate.net The viscosity of the continuous phase, which is influenced by the stabilizer concentration and pH, is a critical parameter that affects the rate of film drainage between colliding drops and thus the coalescence rate. scispace.com
| Polymerization Type | Agent | Function | Mechanism | Reference |
| Emulsion | Ammonium Salt of Methacrylic Acid | Polymeric Emulsifier | Acts as a self-emulsifying comonomer, providing stability without conventional surfactants. | mdpi.com |
| Emulsion | Dodecyl Trimethyl Ammonium Bromide (DTAB) | Cationic Surfactant | Forms micelles for particle nucleation and stabilizes growing latex particles. | mdpi.comdb-thueringen.de |
| Suspension | Ammonium Polymethacrylate (APMA) | Suspending Agent | Adsorbs at the droplet interface, providing electrosteric stabilization to prevent coalescence. | researchgate.netresearchgate.net |
| Emulsion | Methacrylic Acid Macromonomers | Stabilizer Precursor | Reacts in-situ to form amphiphilic block copolymers that stabilize latex particles. | rsc.org |
Applications of Ammonium Methacrylate in Advanced Materials
Formulation of Smart Polymers and Hydrogels
Ammonium methacrylate is a key building block for the creation of "smart" polymers and hydrogels, which are materials that can respond to changes in their environment. nih.gov These stimuli-responsive materials can undergo changes in their physical or chemical properties in response to external triggers such as pH, temperature, or ionic strength. nih.govmdpi.com
Hydrogels based on this compound and its copolymers are particularly significant. ontosight.ai These are crosslinked polymer networks that can absorb and retain large amounts of water. Their swelling behavior can often be controlled by external stimuli, making them ideal for applications such as sensors, actuators, and controlled release systems. nih.govgoogle.com The incorporation of the charged ammonium group can make these hydrogels sensitive to changes in pH and ionic concentration. mdpi.com
Drug Delivery Systems
The unique properties of this compound-based polymers make them highly suitable for drug delivery applications. ontosight.airesearchgate.net Copolymers containing this compound are used as coating agents for pharmaceutical tablets and as matrices for controlled-release formulations. nih.govfuturemarketinsights.com These polymers can be designed to release a drug at a specific rate or in a particular location within the body, improving the efficacy and reducing the side effects of the medication. researchgate.netnih.gov The pH-dependent solubility of some copolymers is a key feature that allows for targeted drug release in different parts of the gastrointestinal tract. futuremarketinsights.com
Industrial Coatings and Adhesives
In the industrial sector, copolymers of acrylates and this compound are utilized in the formulation of coatings and adhesives. datainsightsmarket.comexactitudeconsultancy.com These copolymers can provide excellent film-forming properties, good adhesion to various substrates, and water resistance. datainsightsmarket.com The market for these copolymers is driven by the increasing demand for high-performance and environmentally friendly water-based formulations in the construction and automotive industries. datainsightsmarket.com The ability to tailor the properties of the copolymer by adjusting the monomer composition allows for the development of coatings and adhesives with specific characteristics, such as enhanced durability and UV resistance. datainsightsmarket.com
Dental and Ophthalmic Materials
This compound derivatives, particularly QAMs, have found extensive application in the dental field. mdpi.com They are incorporated into dental adhesives, composites, and resins to impart antibacterial properties, which can help to prevent secondary caries. researchgate.netrsc.orgmdpi.com The covalent bonding of these monomers into the polymer matrix provides a long-lasting antimicrobial effect without the issue of leaching that can occur with non-bonded antimicrobial agents. nih.govmdpi.com Research has shown that the length of the alkyl chain on the quaternary ammonium group can influence the antibacterial efficacy of the material. rsc.org
In ophthalmology, methacrylate-based polymers have a long history of use in contact lenses and intraocular lenses due to their optical clarity, biocompatibility, and mechanical properties. ontosight.aincats.io While the direct use of this compound may be less common, its derivatives can be incorporated to enhance surface properties or to develop drug-eluting contact lenses.
Structure Property Relationships and Functional Material Design
Influence of Chemical Structure on Polymer Properties
The macroscopic properties of ammonium (B1175870) methacrylate (B99206) polymers are a direct consequence of their molecular-level design. Factors such as the length of alkyl chains, the degree of quaternization, and the density of ammonium groups play a pivotal role in dictating the polymer's behavior.
The length of the alkyl chains attached to the quaternary ammonium group and the degree of quaternization significantly impact the polymer's properties. Quaternization, the process of converting a tertiary amine to a quaternary ammonium salt, introduces a permanent positive charge, dramatically influencing the polymer's characteristics. core.ac.ukbohrium.com
Longer alkyl chains, such as butyl groups, tend to increase the hydrophobicity and flexibility of the polymer. csic.es This increased flexibility can lead to a lower glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. csic.es Conversely, quaternization with smaller alkyl groups like methyl iodide leads to a significant increase in the glass transition temperature. csic.es Studies on polymethacrylates with 1,3-thiazole and 1,2,3-triazole pendant groups have shown that quaternization with methyl iodide can increase the Tg by over 110°C. core.ac.ukcsic.es
The degree of quaternization, or the percentage of amine groups that have been converted to quaternary ammonium salts, is a critical parameter for tuning the amphiphilic balance and biological properties of these polymers. bohrium.com For certain polymethacrylates, optimal antimicrobial activity is achieved at intermediate degrees of quaternization (40-60%), suggesting a synergistic effect between the charged and uncharged units. bohrium.com The relationship between the degree of quaternization and reaction time can be exponential, allowing for controlled modification of the polymer's charge density. bohrium.com
The choice of the quaternizing agent also plays a crucial role. While quaternization with methyl iodide drastically increases Tg, using longer alkyl chains like butyl, octyl, dodecyl, and hexadecyl iodide can initially lead to a plasticizing effect (a decrease in Tg), followed by a further increase in Tg for the longest chains. core.ac.uk This complex behavior is attributed to the formation of well-defined alkyl nanodomains within the polymer structure. core.ac.uk
| Polymer System | Alkylating Agent | Effect on Glass Transition Temperature (Tg) | Reference |
| P(AN-co-MTZ) | Methyl Iodide | Significant increase (>110°C) | csic.es |
| P(AN-co-MTZ) | Butyl Iodide | Lower Tg compared to methyl quaternized copolymers | csic.es |
| PMTAs | Methyl Iodide | Strongest increase in Tg | core.ac.uk |
| PMTAs | Butyl, Octyl, Dodecyl, Hexadecyl Iodide | Initial plasticization (decrease in Tg), then increase for longest chains | core.ac.uk |
The density of ammonium groups along the polymer chain is a key determinant of its hydrophilicity and ionic character. A higher density of these charged groups generally leads to increased water solubility and a more pronounced polyelectrolyte effect.
The introduction of cationic ammonium units can significantly enhance the interaction of the polymer with negatively charged species. mdpi.com This is a crucial factor in applications such as gene delivery, where the polymer must effectively condense and protect negatively charged DNA. nih.gov However, a very high charge density can also lead to increased cytotoxicity. nih.govrsc.org Therefore, achieving an optimal balance between charge density and hydrophobicity is essential for designing effective and biocompatible materials. rsc.org
The ionic strength of the surrounding medium also plays a significant role. In aqueous solutions with electrolytes, copolymers that are soluble across a wide temperature range in distilled water can exhibit thermoresponsive properties, indicating the influence of ionic interactions on polymer solubility. mdpi.com
For example, in the development of pressure-sensitive adhesives for transdermal patches, the choice of plasticizer and its concentration in an ammonium methacrylate copolymer (Eudragit® RL) significantly affects the adhesive and rheological properties. nih.govresearchgate.net The addition of plasticizers like tributyl citrate (B86180) (TBC) or triacetin (B1683017) (TRI) can be tuned to achieve the desired tack, peel adhesion, and shear adhesion. nih.govpermegear.com
The monomer composition also dictates the material's response to temperature. In thermoresponsive cationic molecular brushes, the lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water, can be precisely controlled by adjusting the monomer ratios. mdpi.com Increasing the proportion of a cationic comonomer can raise the LCST, while incorporating hydrophobic units can lower it. mdpi.com
Furthermore, the monomer composition influences the material's ability to form micelles and encapsulate hydrophobic substances. In terpolymers with oligo(ethylene glycol) methacrylate, a cationic monomer, and a hydrophobic alkyl monomer, the micelle capacity for a hydrophobic probe like pyrene (B120774) increases linearly with the content of the hydrophobic units. mdpi.com This is attributed to the formation of more hydrophobic micellar cores. mdpi.com
The crosslink density, which is influenced by the type and amount of crosslinking monomer, also plays a crucial role in determining the structural stability and mechanical properties of the polymer network. researchgate.net
Tunable Physical and Bulk Properties of this compound Polymers
The ability to tailor the physical and bulk properties of this compound polymers through structural modifications is a key advantage for their use in a variety of applications. This section explores how mechanical properties and thermal transitions can be precisely controlled.
The mechanical properties of this compound polymers, such as stiffness and flexibility, can be effectively modulated by altering the polymer's chemical structure. The introduction of crosslinkers and the choice of comonomers are primary methods for achieving this control.
Systematically varying the amount of a crosslinker, such as methylenebisacrylamide (MBAA), in phenyl (meth)acrylate polymers containing a sulfonic acid monomer allows for the development of relationships between the crosslinked structure and properties like ion transport. nih.gov In these systems, at high crosslinking densities, the transport dynamics are dominated by the dense network rather than the specific properties of the individual monomer units. nih.gov
The choice of comonomer can also significantly impact mechanical properties. For instance, in dental adhesives, the use of monomers with rigid ring structures can lead to higher crosslink density and improved structural stability compared to more flexible long-chain monomers. researchgate.net The rubbery modulus of experimental adhesives, which is an indicator of crosslink density, can be increased by incorporating specific monomers. researchgate.net
Plasticizers are also commonly used to modify the mechanical properties of this compound copolymers. nih.gov In the context of transdermal patches, increasing the plasticizer content reduces the relaxation time of the polymer matrix, leading to decreased shear adhesion. nih.govpermegear.com
The glass transition temperature (Tg) is a critical thermal property of polymers that dictates their state (glassy or rubbery) at a given temperature and, consequently, their processing and application range. The Tg of this compound polymers can be effectively controlled through several structural modifications.
As previously discussed, quaternization of the ammonium group has a profound effect on Tg. Quaternization with small alkyl groups like methyl iodide dramatically increases the Tg, while longer alkyl chains can have a more complex influence, including an initial plasticizing effect. core.ac.ukcsic.es
In ion-containing polymers, the strength and connectivity of the ionic interactions play a crucial role in determining the Tg. semanticscholar.org For instance, in polyelectrolytes based on ion-pair comonomers, the Tg can be manipulated by the choice of the initial ions (e.g., ammonium vs. phosphonium). semanticscholar.org For a poly(ionic liquid) based on an ion-pair comonomer, the Tg was measured to be 189 °C, and upon increasing the temperature, it transitioned from a glassy solid to a viscoelastic liquid. semanticscholar.org
Understanding Swelling Behavior in Stimuli-Responsive Systems
Hydrogels synthesized with this compound and its derivatives exhibit significant changes in their swelling capacity in response to external stimuli, particularly pH. These materials are capable of absorbing and retaining large amounts of aqueous fluids, and their equilibrium swelling is dictated by the chemical environment.
Research into pH-sensitive hydrogels prepared from 2-hydroxyethyl methacrylate (HEMA), acrylic acid (AA), and ammonium acrylate (B77674) (NH4Ac) demonstrates this responsive behavior. The swelling process is driven by the ionization of the carboxylate groups within the polymer network. researchgate.net As the pH of the surrounding medium changes, the degree of ionization is altered, leading to variations in electrostatic repulsion between the polymer chains. This repulsion is a key factor governing the expansion of the hydrogel network and, consequently, its swelling. researchgate.netresearchgate.net
In acidic conditions, the carboxyl groups are protonated, reducing electrostatic repulsion and causing the hydrogel to remain in a relatively collapsed state. Conversely, in neutral or alkaline environments (e.g., pH 7.4), the deprotonation of these groups leads to increased electrostatic repulsion, causing the network to expand and absorb a larger volume of water. researchgate.netmdpi.com The hydrogels can exhibit reversible swelling and deswelling behaviors when cycled through different pH environments. researchgate.net
The structural properties of the hydrogel network, which are influenced by the concentration of monomers and crosslinkers during synthesis, play a crucial role in its swelling characteristics. The Flory-Rehner equation can be used to determine key network parameters from equilibrium swelling data. researchgate.net
Network Parameters of HEMA/AA/NH4Ac Hydrogels
| Parameter | Value Range | Significance |
|---|---|---|
| Polymer Mesh Size (ξ) | 14.17–127.6 Å | Represents the distance between polymer chains, indicating the porosity of the network. |
| Molecular Weight Between Crosslinks (Mc) | 324–10229 g/mol | Indicates the average molecular weight of the polymer segments between crosslink points. |
| Crosslinking Density (q) | 0.012–0.366 | A measure of the number of crosslinks per unit volume, affecting the mechanical strength and swelling capacity. |
Data derived from a study on copolymeric gels, illustrating how network parameters vary with composition and influence swelling. researchgate.net
The diffusion of water into these hydrogels often follows a non-Fickian transport mechanism, indicating that the swelling is partially controlled by the viscoelastic relaxation of the polymer chains. researchgate.net This behavior underscores the potential of these materials for applications where controlled uptake and release are necessary.
Interfacial Phenomena and Surface Activity
Copolymers containing this compound moieties often possess amphiphilic characteristics, enabling them to be active at interfaces between different phases, such as oil and water.
Surface-Active Properties of this compound Copolymers
Amphiphilic copolymers incorporating this compound derivatives demonstrate significant surface activity. mdpi.comnih.gov These polymers, particularly those with a "molecular brush" architecture, can effectively act as surfactants. Their structure typically combines hydrophilic segments, such as those containing quaternary ammonium groups, with hydrophobic segments. This dual nature drives them to accumulate at interfaces. mdpi.comnih.gov
The presence of these copolymers at an interface lowers the surface or interfacial tension. They exhibit a tendency to form organized structures like micelles in aqueous solutions, even at very low concentrations. mdpi.comnih.gov The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies greater efficiency. Studies on cationic molecular brushes derived from monomers like N-[3-(dimethylamino)propyl] methacrylamide (B166291) (DMAPMA), which is subsequently quaternized to form an ammonium compound, show that these materials have very low CMC values, indicating high surface activity. mdpi.comnih.gov
Surface-Active Properties of Methacrylate Copolymers
| Copolymer Type | Critical Micelle Concentration (CMC) | Surface Tension Reduction |
|---|---|---|
| Cationic Molecular Brushes | 3–10 mg/L | Significantly reduces water–oil interfacial tension. mdpi.comnih.gov |
| Amphiphilic Graft Copolymers | ~1.5 g/L | Reduces surface tension to 38–45 dyn/cm. researchgate.net |
Comparison of the surface-active properties of different types of copolymers containing ammonium or amine functionalities. mdpi.comnih.govresearchgate.net
Interfacial Tension Control in Multiphase Systems
The ability of this compound copolymers to adsorb at interfaces makes them effective agents for controlling interfacial tension in multiphase systems, such as oil-in-water or water-in-oil emulsions. mdpi.comnih.gov By significantly reducing the energy of the interface, these copolymers facilitate the formation and stabilization of dispersions. researchgate.netresearchgate.net
In a toluene-water biphasic system, for example, cationic copolymers have been shown to possess significant interfacial activity, surpassing that of their individual monomeric precursors. mdpi.comnih.gov The measurement of interfacial tension as a function of copolymer concentration reveals a sharp decrease until the CMC is reached, after which the tension remains relatively constant. This behavior is characteristic of effective surfactants. mdpi.comnih.gov
This property is also leveraged in processes like suspension polymerization. Ammonium polymethacrylate (B1205211) (APMA) has been used as a suspending agent (stabilizer) for the suspension polymerization of methyl methacrylate. researchgate.net In this process, the APMA resides at the interface between the aqueous continuous phase and the dispersed monomer droplets. By lowering the interfacial tension, it prevents the droplets from coalescing, thereby controlling the size and stability of the resulting polymer particles. The evolution of the droplet diameter during polymerization is directly linked to the variation of the system's interfacial tension, which is modulated by the presence of the ammonium polymethacrylate stabilizer. researchgate.net
Advanced Applications of Ammonium Methacrylate Polymers and Composites
Functional Hydrogels and Responsive Networks
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or aqueous solutions. The incorporation of ammonium (B1175870) methacrylate (B99206) into hydrogel structures allows for the creation of "intelligent" materials that can respond to changes in their environment.
pH-Sensitive Hydrogels for Sensing Applications (e.g., Ammonia (B1221849) Detection)
Hydrogels synthesized with monomers containing ionizable groups, such as the ammonium group in ammonium methacrylate or the amino group in its derivatives, can exhibit significant changes in their swelling behavior in response to variations in pH. This property is harnessed for the development of chemical sensors.
In the presence of ammonia (NH₃) in an aqueous solution, the pH of the solution increases due to the formation of ammonium (NH₄⁺) and hydroxide (B78521) (OH⁻) ions. nih.govmdpi.com This change in pH can be detected by a pH-sensitive hydrogel. For instance, a hydrogel synthesized from acrylic acid (AAc) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally related methacrylate, demonstrates this capability. nih.govmdpi.com The swelling of these hydrogels is dependent on the ammonia concentration, with a detection limit in the range of 1 mmol/L. mdpi.com The swelling behavior of such hydrogels can be quantified and correlated to the concentration of ammonia, forming the basis of a sensor. nih.gov The response of these hydrogels is reversible, allowing for multiple uses. nih.gov
The sensitivity of these hydrogels can be influenced by the composition of the surrounding medium. For example, in a phosphate-buffered saline (PBS) solution, a significant swelling of a poly(AAc-co-DMAEMA) hydrogel is observed at ammonia concentrations above 2 mmol/L. mdpi.com In contrast, in an isotonic saline solution, a detectable swelling occurs at a lower concentration of approximately 1 mmol/L NH₃. mdpi.com This difference is attributed to the buffering capacity of the PBS solution, which moderates the pH change. mdpi.com
Printable sensors for ammonia detection have also been developed using hydrogels composed of 2-hydroxyethyl methacrylate (HEMA) and [2-(methacryloyloxy)ethyl] trimethylammonium chloride (MAETC). mdpi.com These sensors, containing a pH indicator like bromothymol blue, exhibit a visible color change in response to ammonia gas, making them suitable for applications such as monitoring food spoilage. mdpi.com The sensitivity of these sensors can be tuned by adjusting the composition of the hydrogel. mdpi.com
Table 1: Swelling Response of a pH-Sensitive Hydrogel to Ammonia Concentration
| Ammonia Concentration (mmol/L) | pH in Isotonic Saline Solution | Swelling Degree in Isotonic Saline Solution | pH in PBS Buffer | Swelling Degree in PBS Buffer |
|---|---|---|---|---|
| 0 | 7.23 | Low | 7.59 | Low |
| 1 | 8.31 | Significant | 7.79 | Minimal |
| >2 | - | High | - | Significant |
This table is illustrative, based on findings for poly(AAc-co-DMAEMA) hydrogels, and demonstrates the principle of pH-sensitive swelling for ammonia detection. mdpi.com
Hydrogels for Ion Recovery and Separation (e.g., Ammonium Sorption in Wastewater)
The ionic nature of hydrogels containing this compound moieties makes them effective sorbents for the recovery and separation of ions from aqueous solutions, a critical application in wastewater treatment and resource recovery. These hydrogels can interact with charged species through electrostatic interactions and ion exchange mechanisms.
Hydrogels containing functional groups like carboxylic acid, sulfonic acid, and ammonium can chelate metal ions, making them effective for the removal of heavy metal ions from water. acs.org For instance, hydrogels with weakly acidic acrylic acid groups have demonstrated excellent capacity for removing heavy metal ions such as Fe³⁺, Cr³⁺, and Hg²⁺. acs.org The presence of both anionic and cationic groups in a hydrogel can allow for the simultaneous capture of both positive and negative heavy metal ions. plos.org
Specifically for ammonium recovery, hydrogels can be designed to selectively adsorb ammonium ions (NH₄⁺) from wastewater. This is particularly relevant for treating domestic and industrial effluents that are rich in ammonia. The sorption process is often reversible, allowing for the regeneration of the hydrogel and the recovery of a concentrated ammonium stream, which can then be utilized, for example, in the production of fertilizers.
The efficiency of ion removal is influenced by the chemical structure of the hydrogel and the pH of the solution. For example, the presence of both sulfonic acid and dimethylaminopropyl acrylamide (B121943) groups in a hydrogel allows for the adsorption of both cations and anions, with the selectivity being tunable by adjusting the ratio of these monomers. plos.org
In Situ-Gelling Systems for Specialized Deliveries
In situ gelling systems are materials that are administered as a liquid and undergo a phase transition to a gel at the site of application in response to a specific stimulus. brieflands.com This stimulus can be a change in temperature, pH, or ion concentration. brieflands.com The ability to deliver a formulation in a liquid state that subsequently forms a more viscous or solid gel offers significant advantages in various fields, including drug delivery and tissue engineering. mdpi.comnih.gov
Polymers containing this compound can be designed to be pH-sensitive, forming the basis for in situ gelling systems. mdpi.com These polymers contain ionizable weakly basic (ammonium) groups that, depending on the polymer's pKa, will change their ionization state with a change in pH, leading to alterations in polymer conformation and solubility, which can trigger gelation. mdpi.com
For example, a system could be designed to be a solution at a formulated pH and then gel upon contact with a physiological environment with a different pH. This approach can increase the residence time of a delivered substance at a target site and allow for controlled release. While many examples in the literature focus on drug delivery, the principle can be extended to other specialized deliveries, such as the localized release of nutrients or therapeutic agents in agricultural or environmental applications.
The sol-gel transition can also be triggered by temperature. For instance, copolymers based on N-isopropylacrylamide (NIPAAm) can be designed to be soluble in water at room temperature and form a gel at body temperature. nih.gov By incorporating other monomers, such as hydroxyethyl (B10761427) methacrylate (HEMA), and crosslinking agents, the properties of the resulting gel can be tailored for specific applications like embolization. nih.gov
Strategies for Tuning Mechanical Properties in Hydrogels
The mechanical properties of hydrogels, such as their stiffness, strength, and elasticity, are critical for their performance in various applications. For hydrogels based on this compound and other methacrylates, several strategies can be employed to tune these properties.
One of the most common methods to control the mechanical properties of hydrogels is by adjusting the crosslinking density . nih.gov A higher concentration of a crosslinking agent generally leads to a stiffer and less swollen hydrogel. For poly(methacrylic acid) hydrogel particles, the Young's modulus and stiffness can be finely tuned by varying the cross-linker concentration. nih.gov
Another effective approach is the formation of a double-network (DN) hydrogel . nih.gov This strategy involves creating a first, loosely crosslinked network and then forming a second, tightly crosslinked network interpenetrating the first. This structure can lead to a significant improvement in the mechanical strength and toughness of the hydrogel. For example, a double network of starch and poly(vinyl alcohol) has been shown to enhance compressive modulus and toughness. nih.gov
The modulation of the side-chain length of the polymer can also be used to control the toughness of hydrogels. For biocompatible polymers like poly(oligo(ethylene glycol) methyl ether methacrylate), altering the length of the ethylene (B1197577) oxide side chains provides a novel way to adjust the mechanical properties. rsc.org
Furthermore, the introduction of nanofillers or creating nanocomposite hydrogels can reinforce the polymer network and enhance its mechanical properties. The interaction between the polymer chains and the fillers can dissipate energy and prevent crack propagation.
Table 2: Strategies for Tuning Mechanical Properties of Methacrylate-Based Hydrogels
| Strategy | Mechanism | Effect on Mechanical Properties |
|---|---|---|
| Adjusting Crosslinking Density | Increases the number of junctions in the polymer network. | Increases stiffness and Young's modulus; decreases swelling. nih.gov |
| Double Network Formation | A combination of a brittle first network and a ductile second network dissipates energy. | Significantly improves toughness and tensile strength. nih.gov |
| Modulating Side-Chain Length | Affects the intermolecular interactions and chain entanglement. | Can be used to control the toughness of the hydrogel. rsc.org |
| Nanocomposite Formation | Reinforcement of the polymer matrix by nanofillers. | Enhances stiffness, strength, and toughness. |
Polymer Nanoparticles and Colloidal Systems
Polymer nanoparticles are sub-micron sized particles that have a wide range of applications in fields such as coatings, sensors, and medicine. The inclusion of this compound in the synthesis of these nanoparticles can impart a positive surface charge and pH-responsiveness.
Synthesis and Characterization of Polymeric Nanoparticles
Polymeric nanoparticles based on methacrylates are commonly synthesized via emulsion polymerization . nih.gov This technique involves polymerizing monomers in an emulsion, typically with the aid of a surfactant and an initiator. For example, poly(methyl methacrylate) (PMMA) nanoparticles can be synthesized by the emulsion polymerization of methyl methacrylate (MMA) using an initiator like azo-bis-isobutyronitrile (AIBN) and a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) or dioctadecyldimethylammonium bromide (DODAB). nih.gov The use of a quaternary ammonium surfactant not only stabilizes the emulsion but also incorporates a positive charge into the resulting nanoparticles. nih.gov
The synthesis of copolymers with silane (B1218182) and quaternary ammonium functional methacrylate monomers has also been achieved through emulsion polymerization. tubitak.gov.tr This method allows for good control over the reaction rate and the final properties of the copolymer. tubitak.gov.tr
The characterization of these nanoparticles is crucial to understand their properties and performance. Key characterization techniques include:
Scanning Electron Microscopy (SEM): To visualize the morphology, size, and homogeneity of the nanoparticles. nih.gov
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polymers. tubitak.gov.tr
The properties of the synthesized nanoparticles, such as their size and stability, can be influenced by various reaction parameters, including the concentrations of the monomer, surfactant, and initiator, as well as the polymerization temperature. nih.gov
Table 3: Characterization Techniques for Polymeric Nanoparticles
| Technique | Information Obtained |
|---|---|
| Scanning Electron Microscopy (SEM) | Morphology, size, and surface features of dried nanoparticles. nih.gov |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in suspension. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. tubitak.gov.tr |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the polymer. tubitak.gov.tr |
Table of Compounds
| Compound Name |
|---|
| 2-(dimethylamino)ethyl methacrylate |
| 2-hydroxyethyl methacrylate |
| [2-(methacryloyloxy)ethyl] trimethylammonium chloride |
| Acrylic acid |
| Acryloyl chloride |
| Azo-bis-isobutyronitrile |
| Bromothymol blue |
| Butyl methacrylate |
| Cetyltrimethylammonium bromide |
| Dioctadecyldimethylammonium bromide |
| Glutaraldehyde |
| Hydroxyethyl methacrylate |
| Methyl methacrylate |
| N,N'-methylenebisacrylamide |
| N-isopropylacrylamide |
| Pentaerythritol tetrakis 3-mercaptopropionate |
| Poly(vinyl alcohol) |
| Starch |
Hybrid Nanoparticles with Incorporated Functional Entities
The development of hybrid nanoparticles incorporating this compound polymers represents a significant advancement in materials science, offering multifunctional platforms with tailored properties. These nanoparticles often combine the processability and stability of a polymeric matrix, such as poly(methyl methacrylate) (PMMA), with the functional attributes of other incorporated entities. A notable area of research is the incorporation of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties, into a methacrylate polymer matrix.
In a study focusing on the creation of antimicrobial nanoparticles, methyl methacrylate (MMA) was polymerized using QACs like cetyl trimethyl ammonium bromide (CTAB) or dioctadecyl dimethyl ammonium bromide (DODAB) as emulsifiers. nih.govnih.gov This process resulted in the formation of cationic, stable, and uniformly sized hybrid nanoparticles. nih.govnih.gov The physical characteristics of these nanoparticles, such as their size, were meticulously analyzed using techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.govnih.gov
The research revealed that the incorporation of these QACs into the PMMA matrix influenced the nanoparticles' antimicrobial efficacy. While the hybrid nanoparticles demonstrated antimicrobial activity, it was observed that the free QACs exhibited higher activity. nih.gov This difference was attributed to the controlled release of the antimicrobial agent from the polymer matrix. For instance, PMMA/CTAB nanoparticles were effective in creating inhibition halos against bacteria and yeast due to the controlled release of CTAB. nih.gov The stability and well-defined physical properties of these hybrid nanoparticles underscore their potential for further combination with other bioactive molecules, opening avenues for applications in advanced drug and vaccine delivery systems. nih.govnih.gov
Below is a data table summarizing the physical properties of hybrid nanoparticles synthesized with different quaternary ammonium surfactants.
| Nanoparticle Composition | Mean Hydrodynamic Diameter (Dz) by DLS | Dry Mean Diameter (D) by SEM |
| PMMA/DODAB | Not specified | 100 nm |
| PMMA/CTAB | Not specified | 120 nm |
| Data sourced from research on hybrid nanoparticles of poly (methyl methacrylate) and antimicrobial quaternary ammonium surfactants. nih.gov |
Micellar Structures from Amphiphilic Copolymers
Amphiphilic block copolymers containing this compound derivatives are capable of self-assembling into a variety of ordered structures in selective solvents, with micellar structures being among the most significant. nih.gov These copolymers consist of both hydrophilic and hydrophobic blocks. In aqueous environments, the hydrophobic segments aggregate to form the core of the micelle, while the hydrophilic chains form the surrounding corona, which interfaces with the water. nih.gov
Recent advancements in polymerization techniques have enabled the synthesis of a wide array of amphiphilic block copolymers with precise control over their architecture. nih.gov This control is crucial for tailoring the properties of the resulting micelles for specific applications. For example, the core of the micelle can be designed to encapsulate hydrophobic molecules, making these systems promising for drug delivery applications. maastrichtuniversity.nl Furthermore, the corona can be functionalized to provide stability, biocompatibility, or targeting capabilities. nih.gov The study of these micellar structures is a dynamic field, with ongoing research exploring new copolymer designs and their self-assembly behavior to create novel nanomaterials. nih.gov
The following table provides examples of different micellar structures that can be formed from the self-assembly of amphiphilic copolymers.
| Micellar Structure | Description |
| Spherical Micelles | Core-shell structures with a hydrophobic core and a hydrophilic corona. |
| Rod-like Micelles | Elongated, cylindrical micellar structures. |
| Vesicles (Polymersomes) | Hollow spheres with an aqueous core and a bilayer membrane formed by the amphiphilic copolymers. nih.gov |
| "Schizophrenic" Micelles | Micelles that can invert their structure in response to external stimuli. nih.govwordpress.com |
Advanced Coatings and Surface Modifications
Development of Multifunctional Coating Resins (e.g., Textile Coatings)
This compound polymers are increasingly utilized in the formulation of advanced, multifunctional coating resins, particularly for applications in the textile industry. dergipark.org.tr These resins can impart a range of desirable properties to fabrics, including improved durability, antimicrobial activity, and enhanced dye uptake. dergipark.org.tr Waterborne polyurethane dispersions, which are commonly used in textile finishing, can be modified with custom-synthesized polyol blocks containing methacrylate monomers. dergipark.org.tr
One approach involves the synthesis of well-defined polymers with both hydroxyl and tertiary amine functionalities using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). dergipark.org.tr In this design, the hydroxyl groups serve as reactive sites for cross-linking with polyisocyanates to form a stable polyurethane network, while the tertiary amine groups can be quaternized to introduce antimicrobial properties. dergipark.org.tr
Research has demonstrated that cellulosic fabrics coated with these multifunctional polymers exhibit wash-fast antimicrobial characteristics. dergipark.org.tr Furthermore, the presence of tertiary amine groups in the copolymer structure has been shown to improve the uptake and homogeneity of dyes such as indigo. dergipark.org.tr The versatility of methacrylate chemistry allows for the creation of coating resins with a broad spectrum of properties, from enhancing the mechanical strength and abrasion resistance of materials to introducing novel functionalities. allnex.com The development of such multifunctional coatings is a key area of innovation, aiming to produce high-performance textiles with added value. dergipark.org.trarkema.com
The table below outlines the functional components of a multifunctional polyol block designed for textile coatings. dergipark.org.tr
| Functional Group | Monomer Source | Purpose in the Coating |
| Hydroxyl (-OH) | 2-Hydroxyethyl methacrylate (HEMA) | Cross-linking with polyisocyanate to form the polyurethane network. |
| Tertiary Amine (-N(CH₃)₂) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Can be quaternized to impart antimicrobial properties and enhances dye uptake. |
Surface-Initiated Polymerization for Functional Surfaces
Surface-initiated polymerization (SIP) is a powerful "grafting from" technique for creating dense, covalently attached polymer brushes on a variety of substrates. acs.orgbohrium.comcityu.edu.hk This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the tailoring of surface properties for specific applications. acs.orgcityu.edu.hk When applied to this compound monomers, SIP can be used to generate functional surfaces with a wide range of characteristics.
The process typically involves immobilizing an initiator on the substrate surface, from which the polymerization of monomers is initiated. cityu.edu.hk Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed in SIP to achieve well-defined polymer brushes. acs.orgacs.org These methods allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org
Surfaces modified with this compound polymer brushes can exhibit a variety of functionalities. For instance, by selecting appropriate monomers, surfaces can be rendered hydrophilic or hydrophobic, or can be designed to respond to external stimuli. acs.org This technique has been used to modify a wide range of materials, including silica (B1680970), gold, and polymer substrates, for applications in areas such as biosensing, catalysis, and the development of anti-fouling coatings. acs.org The ability to create well-defined polymer architectures at interfaces makes SIP a versatile tool for advanced surface engineering. acs.org
The following table summarizes key aspects of surface-initiated polymerization for creating functional surfaces.
| Feature | Description |
| "Grafting From" Approach | Polymer chains are grown directly from initiators immobilized on the surface, allowing for high grafting densities. cityu.edu.hk |
| Controlled Polymerization Techniques | Methods like ATRP and RAFT provide precise control over the architecture of the polymer brushes. acs.orgacs.org |
| Tailorable Surface Properties | The chemical and physical properties of the surface can be finely tuned by selecting specific monomers and controlling the polymerization process. acs.org |
| Versatile Applications | Used to create surfaces with specific functionalities for a wide range of technological applications. acs.org |
Specialized Polymeric Materials
Smart Polymers with Tunable Environmental Responsiveness
This compound-based polymers are at the forefront of the development of "smart" or stimuli-responsive materials. These polymers are designed to undergo significant and often reversible changes in their physical or chemical properties in response to small changes in their external environment. researchgate.net This responsiveness is a key feature that enables their use in a variety of advanced applications.
The stimuli that can trigger a response in these smart polymers are diverse and can be of a physical, chemical, or biological nature. nih.gov Common triggers include changes in temperature, pH, ionic strength, light, and electric or magnetic fields. researchgate.netglobethesis.com For example, a polymer containing dimethylaminoethyl methacrylate (DMAEMA) can exhibit both temperature and pH sensitivity. globethesis.com
The ability to tune the environmental responsiveness of these polymers lies in the careful selection of monomers and the control over the polymer architecture. nih.gov By incorporating specific functional groups into the polymer chain, it is possible to dictate which stimulus will elicit a response and the nature of that response. For instance, the presence of ionizable groups can lead to pH-responsive behavior, where the polymer may swell or shrink as the pH of the surrounding medium changes. nih.gov
The development of these smart polymers opens up possibilities for creating materials with on-demand properties. researchgate.net Research in this area is focused on synthesizing new responsive polymers with enhanced sensitivity and selectivity, as well as exploring their integration into novel devices and systems for applications ranging from targeted drug delivery to self-healing materials. nih.gov
The table below provides examples of stimuli to which this compound-based smart polymers can be designed to respond. researchgate.netglobethesis.com
| Stimulus | Description of Response Mechanism |
| pH | Changes in the ionization state of acidic or basic groups on the polymer backbone lead to conformational changes, such as swelling or collapsing. globethesis.com |
| Temperature | Some polymers exhibit a lower critical solution temperature (LCST), above which they become insoluble and precipitate from solution. |
| Ionic Strength | Variations in the concentration of ions in the surrounding solution can alter the electrostatic interactions within the polymer, leading to changes in its properties. nih.gov |
| Light | The incorporation of photo-responsive moieties can allow for light-induced changes in the polymer's structure or properties. nih.gov |
Flame Retardant Polymer Systems
This compound derivatives are integrated into polymer systems to enhance their flame retardant properties, primarily through mechanisms that promote char formation and reduce the release of flammable gases. A key approach involves the use of ammonium polyphosphate (APP), often microencapsulated with a methacrylate-based shell, such as glycidyl (B131873) methacrylate (GMA). This encapsulation improves the hydrophobicity and compatibility of APP with the polymer matrix, such as epoxy resin (EP). acs.orgacs.org
During combustion, the ammonium polyphosphate acts as an acid source, catalyzing the dehydration of the polymer and promoting the formation of a stable, insulating char layer on the material's surface. wikipedia.orgalfa-chemistry.com This char layer serves as a physical barrier, limiting the heat transfer to the underlying polymer and impeding the release of flammable volatile compounds into the gas phase. wikipedia.orgalfa-chemistry.com The methacrylate shell of the microcapsule can also participate in the charring process, contributing to a more robust and effective protective layer. acs.orgacs.org Research has shown that epoxy composites containing microencapsulated APP with a GMA shell exhibit better flame retardancy compared to those with untreated APP at the same loading. acs.orgacs.org This is attributed to the improved dispersion of the flame retardant within the matrix and the synergistic char-forming interaction between the APP core and the GMA shell. acs.orgacs.org
The effectiveness of these systems is evaluated using standard fire tests such as the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. For instance, intumescent coatings formulated with specific ammonium polyphosphates can form a charcoal insulation layer that expands to 40-80 times its original thickness upon fire exposure, significantly enhancing the fire resistance of the substrate. mwflameretardant.com
Interactive Data Table: Flame Retardancy Performance of Epoxy Resin Composites
| Formulation | Additive Loading | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |
|---|---|---|---|---|
| Pure Epoxy (EP) | 0% | 24.5 | N/A | 1150 |
| EP / APP | 20% | 32.0 | V-1 | 550 |
Polymeric Carriers for Solubility Enhancement and Controlled Release
This compound copolymers are extensively utilized in the pharmaceutical industry as polymeric carriers to address challenges related to poor drug solubility and to achieve controlled release profiles. These polymers can be engineered to form amorphous solid dispersions (ASDs), which significantly enhance the dissolution rate and bioavailability of poorly water-soluble drugs. nih.govresearchgate.netnih.gov
Solubility Enhancement:
A primary strategy for improving the solubility of hydrophobic drugs is to convert their crystalline form into a higher-energy amorphous state within a polymer matrix. nih.govnih.gov Copolymers based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate have proven effective for this purpose. nih.govresearchgate.net By preparing ASDs through techniques like hot-melt extrusion, the drug is molecularly dispersed within the polymer, preventing recrystallization and maintaining the amorphous state. nih.govpharmaexcipients.com The selection of a copolymer with an appropriate molecular weight is crucial; for instance, a modified aminomethacrylate-based copolymer with a molecular weight of 173 kDa demonstrated superior performance in enhancing the release of drugs like celecoxib, efavirenz, and fenofibrate (B1672516) compared to higher molecular weight versions. nih.govresearchgate.net These polymers are often pH-sensitive, dissolving in the acidic environment of the stomach (pH < 5), which facilitates rapid drug release and subsequent absorption in the upper intestine. nih.gov
Controlled Release:
Ammonio methacrylate copolymers, such as those known commercially as Eudragit® RL and RS, are key materials for creating pH-independent, controlled-release formulations. csfarmacie.czevonik.comresearchgate.netdrugs.comdrugs.com These copolymers are derived from ethyl acrylate (B77674), methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. drugs.comdrugs.com The presence of these positively charged quaternary ammonium groups makes the polymer matrix permeable to water and dissolved substances, independent of the pH of the surrounding medium. csfarmacie.czdrugs.comdrugs.com
The drug release mechanism is primarily controlled by diffusion through the swollen polymer matrix. csfarmacie.czresearchgate.net The rate of release can be precisely modulated by adjusting the ratio of different copolymers. For example, Eudragit® RL has a higher content of quaternary ammonium groups and is thus more permeable than Eudragit® RS. csfarmacie.czresearchgate.net By blending these two polymers in various ratios, formulators can customize the permeability of the coating or matrix and achieve a desired, sustained release profile over a specific period. csfarmacie.czresearchgate.net The interaction between the cationic polymer and anions in the dissolution medium can also influence the water flux into the dosage form, thereby affecting the drug release rate. researchgate.netnih.gov
Interactive Data Table: Drug Release from Ammonio Methacrylate Copolymer Formulations
| Polymer System | Drug | Release Medium | Release Mechanism | Time to 80% Release (hours) |
|---|---|---|---|---|
| Aminomethacrylate Copolymer (173 kDa) | Celecoxib | pH 1.2 (SGF) | Dissolution (ASD) | < 1 |
| Ammonio Methacrylate (Eudragit® RS) | Theophylline | pH 1.2 - 7.4 | Diffusion | ~ 10 |
| Ammonio Methacrylate (Eudragit® RL/RS blend) | Theophylline | pH 1.2 - 7.4 | Diffusion | 4 - 12 (adjustable by ratio) |
Biomedical Material Innovations (Focus on Material Design and Integration)
Integration into Polymer Matrices for Enhanced Functionality
The incorporation of this compound monomers and their derivatives into larger polymer matrices is a strategic approach to impart specific functionalities, such as improved interfacial adhesion, antimicrobial properties, and tailored mechanical characteristics. This integration allows for the creation of advanced composite and hybrid materials for biomedical applications.
One significant application is in the development of polymer-clay nanocomposites. Montmorillonite, a type of clay, can be functionalized by treating it with acrylate monomers containing quaternary ammonium groups. This surface modification allows the clay to be effectively integrated into a poly(methyl methacrylate) (PMMA) matrix. The ammonium groups on the monomer facilitate strong ionic bonding between the organic polymer and the inorganic silicate (B1173343) layers of the clay. kpi.ua This enhanced compatibility and adhesion at the filler-matrix interface are crucial for improving the mechanical and thermal properties of the resulting nanocomposite material, preventing the leaching of the organic component. kpi.ua
Furthermore, the synthesis of specialized methacrylate monomers bearing functional groups like quaternary ammonium salts allows for their copolymerization with standard biomedical polymer matrices. mdpi.com For instance, silica nanoparticles can be functionalized with a quaternary this compound. These nanoparticles can then be blended with a dental resin matrix (e.g., bis-GMA/TEGDMA), where the methacrylate group on the nanoparticle surface copolymerizes with the resin monomers during curing. mdpi.com This process creates a polymerized nanocomposite where the functional nanoparticles are covalently bonded within the matrix, providing enhanced properties such as antimicrobial activity without compromising the structural integrity of the material. mdpi.com This method of integration ensures the permanent immobilization of the functional component, leading to long-term efficacy.
Development of Antimicrobial Polymer Materials (e.g., for Biofilm Inhibition)
Polymers containing quaternary this compound are at the forefront of developing biomedical materials with inherent antimicrobial properties, designed to combat device-related infections and inhibit the formation of biofilms. The primary mechanism of action involves the electrostatic interaction between the positively charged quaternary ammonium centers (QACs) of the polymer and the negatively charged components of bacterial cell membranes. mdpi.comresearchgate.net This interaction disrupts the membrane's integrity, leading to the leakage of cytoplasmic contents and ultimately, cell death. researchgate.net
A critical factor determining the antimicrobial efficacy of these polymers is the length of the N-alkyl chain attached to the ammonium nitrogen. nih.govnih.govresearchgate.netmdpi.comnih.gov Research has systematically shown that increasing the alkyl chain length enhances the hydrophobicity of the monomer, which improves its ability to penetrate and disrupt the lipid bilayer of the bacterial membrane. researchgate.net Studies on a series of quaternary ammonium methacrylates (QAMs) incorporated into dental bonding agents found that antibacterial potency increased significantly as the chain length (CL) increased from 3 to 16 carbons. nih.govnih.gov A QAM with a 16-carbon chain (dimethylaminohexadecyl methacrylate, DMAHDM) was particularly effective, reducing Streptococcus mutans biofilm colony-forming units (CFU) by approximately 4 log units (99.99%) compared to a control resin. nih.govnih.govnist.gov However, a "cut-off" effect is observed, where further increasing the chain length (e.g., to 18 carbons) can lead to a decrease in activity, possibly due to the long chain sterically hindering the interaction of the cationic charge with the bacterial cell. nih.govresearchgate.net
These antimicrobial monomers are designed to be copolymerized into dental resins, adhesives, and other biomedical devices. nih.govnih.gov Unlike leachable antimicrobial agents, the covalent bonding of the QAMs into the polymer network ensures long-term, non-leaching antimicrobial activity, which is crucial for preventing secondary caries around dental restorations and inhibiting biofilm formation on medical implants. nih.govmdpi.comquintessence-publishing.comquintessence-publishing.comnih.gov
Interactive Data Table: Effect of Alkyl Chain Length (CL) on Antimicrobial Activity against S. mutans
| Quaternary this compound (QAM) | Alkyl Chain Length (CL) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Biofilm CFU Reduction (log) in Resin |
|---|---|---|---|---|
| DMAPM | 3 | 40 | 80 | ~1 |
| DMAHM | 6 | 5 | 10 | ~2 |
| DMANM | 9 | 0.0195 | 0.0391 | ~3 |
| DMADDM | 12 | 0.0049 | 0.0097 | ~3.5 |
| DMAHDM | 16 | 0.0006 | 0.0012 | ~4 |
Self-Repairing Polymer Composites
The integration of this compound functionalities into polymer networks offers a promising avenue for the development of self-repairing or self-healing materials, particularly for applications in challenging environments such as biomedical implants and dental restorations. The self-repair mechanisms are often designed to be autonomous, triggered by the presence of damage or specific environmental cues like water.
One innovative approach involves the synthesis of a quaternary ammonium silane-functionalized methacrylate (QAMS) macromonomer. nih.gov This macromonomer can be copolymerized with conventional methacrylate resins, such as bis-GMA. The resulting composite possesses a latent self-repair capability. The mechanism relies on the hydrolysis of methoxysilane (B1618054) groups within the QAMS structure upon exposure to water, which is often drawn into microcracks that form under functional stress. nih.gov This hydrolysis generates reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo condensation reactions with each other or with hydroxyl groups in the polymer matrix, forming new, stable siloxane (Si-O-Si) cross-links within the damaged area. nih.govku.edu This process deposits an organic modified silicate (ormosil) phase within the polymer matrix, effectively mending microscopic cracks and enhancing the material's resistance to catastrophic failure. nih.gov
Another mechanism observed in methacrylate-based copolymers, such as poly(methyl methacrylate/n-butyl acrylate), involves water-accelerated healing. nih.gov In hydrophobic polymers, mechanical damage separates polymer chains, disrupting the van der Waals (vdW) forces between them. The presence of water at the crack interface is energetically unfavorable. This thermodynamic instability drives the polymer chains back together to minimize their contact with water, thereby accelerating the re-establishment of the vdW interactions and promoting faster healing of the crack. nih.gov This process has been shown to triple the speed of self-repair compared to healing in a dry environment. nih.gov While not directly involving an ammonium group for the healing action itself, this principle is highly relevant for methacrylate-based composites that must function in aqueous biological environments. researchgate.netresearchgate.netuniversityofcalifornia.edumdpi.com
Degradation and Environmental Stability of Ammonium Methacrylate Polymers
Thermal Degradation Mechanisms
Thermal degradation involves the breakdown of a polymer at elevated temperatures, leading to a loss of its physical and chemical properties. The process is highly dependent on the polymer's molecular structure and the surrounding atmosphere.
The thermal degradation of methacrylate (B99206) polymers, including those with ammonium (B1175870) groups, primarily proceeds through depolymerization, which is essentially the reverse of the polymerization process. This mechanism involves the homolytic scission of the polymer backbone, generating radicals that then "unzip" to release monomer units. For poly(methyl methacrylate) (PMMA), a close structural analog, this process can lead to a near-quantitative recovery of the methyl methacrylate monomer.
In addition to depolymerization, random chain scission can occur at higher temperatures, leading to the formation of a variety of smaller, volatile by-products. These can include carbon dioxide, carbon monoxide, and various low-molecular-weight organic compounds. The presence of the ammonium group in ammonium methacrylate polymers can introduce additional degradation pathways, though specific research on this is limited. It is plausible that the ammonium moiety or its counter-ion could influence the initiation of degradation or the nature of the decomposition products.
Cross-linking, for instance, has been shown to enhance the thermal stability of methacrylate polymers. The introduction of cross-links can hinder the "unzipping" mechanism of depolymerization, thereby increasing the temperature at which significant weight loss occurs. For example, cross-linking methyl methacrylate with divinylbenzene (B73037) has been demonstrated to improve thermal stability and increase char formation researchgate.net.
The thermal stability of a graft copolymer of [2-(methacryloyloxy)ethyl] trimethylammonium chloride onto poly(vinyl alcohol), cross-linked with glutaraldehyde, was found to be stable up to 100°C, with an integral procedure decomposition temperature (IPDT) of 160°C, indicating good thermal stability for this particular architecture researchgate.net.
| Polymer System | Onset Degradation Temperature (°C) | Temperature at 50% Weight Loss (T50) (°C) | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | ~290 | ~365 | nih.gov |
| PMMA/Copper Hydroxy Methacrylate Composite (4% CHM) | - | ~410 | marquette.edu |
| PMMA-clay nanocomposite (Bz16) | Lower than pure PMMA | ~40°C higher than pure PMMA | bohrium.com |
| PMMA-clay nanocomposite (allyl16) | Higher than pure PMMA | ~40°C higher than pure PMMA | bohrium.com |
Photo- and Chemo-Oxidative Degradation
Exposure to ultraviolet (UV) radiation, in the presence or absence of oxygen, can lead to the degradation of polymers, a process known as photo- and chemo-oxidative degradation. This is a critical consideration for materials intended for outdoor applications or those exposed to sunlight.
The photodegradation of methacrylate polymers is initiated by the absorption of UV photons by chromophoric groups within the polymer structure. This absorption can lead to the cleavage of covalent bonds, primarily in the polymer backbone and the ester side groups. For PMMA, UV irradiation has been shown to cause chain scission, leading to a reduction in molecular weight rsc.orgresearchgate.net.
The degradation can proceed through the formation of free radicals, which can then participate in a cascade of secondary reactions, especially in the presence of oxygen. These reactions can lead to the formation of hydroperoxides, which are unstable and can decompose to generate further radicals, accelerating the degradation process. While specific studies on this compound polymers are scarce, it is expected that the methacrylate backbone would undergo similar UV-induced degradation. The presence of the quaternary ammonium group may influence the photostability, but further research is needed to elucidate the specific pathways.
The combination of thermal and UV radiation often results in a synergistic effect, accelerating the degradation of polymers more than either stressor alone. Elevated temperatures can increase the mobility of polymer chains and radical species, facilitating degradation reactions initiated by UV radiation. This combined effect is particularly relevant for materials used in outdoor environments where they are exposed to both sunlight and fluctuating temperatures. The oxidative degradation of polymers is often accelerated under these conditions, leading to a more rapid deterioration of mechanical and physical properties.
Hydrolytic Degradation and Water Sorption Effects
The stability of this compound polymers in aqueous environments is crucial for many of their applications, such as in hydrogels and coatings. Hydrolytic degradation and the effects of water sorption are key factors determining their long-term performance in such conditions.
The ester linkage in the methacrylate repeating unit is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. The rate of this hydrolysis is highly dependent on the pH and temperature of the surrounding environment.
Studies on poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), a related polymer with an amide linkage, have shown that the hydrolysis rate increases with both increasing temperature and pH nih.govresearchgate.net. While amides are generally more resistant to hydrolysis than esters, the ester-containing this compound polymers are expected to be more susceptible, particularly under alkaline conditions nih.gov. The hydrolysis of the ester group in poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] (PDMC) results in the formation of a carboxyl group and the release of choline (B1196258) chloride nih.govresearchgate.net.
| Temperature (°C) | pH | Hydrolysis Rate (%) | Reference |
|---|---|---|---|
| 30 | 11 | 5.88 | researchgate.net |
| 55 | 11 | 8.32 | researchgate.net |
| 80 | 11 | 21.27 | researchgate.net |
| 80 | 3 | 9.73 | researchgate.net |
| 80 | 7 | 6.19 | researchgate.net |
Water sorption, or the uptake of water by the polymer matrix, can significantly affect the stability and properties of this compound polymers. The presence of hydrophilic ammonium groups promotes water absorption. This absorbed water can act as a plasticizer, reducing the glass transition temperature and altering the mechanical properties of the polymer. Furthermore, the presence of water facilitates hydrolytic degradation by making the ester linkages more accessible to attack.
In the context of hydrogels, the swelling behavior is a direct consequence of water sorption. The degree of swelling is influenced by the cross-linking density and the ionic concentration of the surrounding medium researchgate.netmdpi.comnih.govmdpi.com. Anionic hydrogels, for instance, exhibit a bell-shaped swelling response to pH, with maximum swelling occurring in pure water nih.gov.
| Polymer | Water Absorption (% w/w) | Conditions | Reference |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | 0.3 - 0.4 | Equilibrium in water | wikipedia.org |
| PMMA | ~2 | - | |
| Anionic Hydrogel (Sodium Polyacrylate) | Up to 12000 (120 g/g) | Pure water | nih.gov |
Impact on Polymer Network Integrity
The degradation of this compound polymers can significantly compromise their network integrity through several mechanisms, primarily chain scission and crosslinking modifications. These processes alter the molecular weight, topology, and consequently, the macroscopic properties of the material.
Chain scission, the cleavage of polymer backbone bonds, leads to a reduction in molecular weight. This can be initiated by various environmental stressors and results in a decrease in mechanical strength, such as tensile strength and modulus. For instance, in related methacrylate polymers, a notable decrease in molecular weight is a primary indicator of degradation. The presence of quaternary ammonium groups in the polymer structure can influence the susceptibility of adjacent bonds to cleavage, potentially creating specific degradation pathways.
Conversely, degradation can also involve the formation of new crosslinks or the alteration of existing ones. While initial crosslinking can enhance mechanical properties, uncontrolled crosslinking during degradation can lead to increased brittleness and reduced flexibility, ultimately resulting in material failure. The ionic nature of the ammonium groups may play a role in mediating intermolecular interactions that could lead to such changes.
Table 1: Effects of Degradation Mechanisms on Polymer Network Integrity
| Degradation Mechanism | Impact on Molecular Weight | Effect on Mechanical Properties | Observable Changes |
| Chain Scission | Decrease | Reduction in tensile strength and elongation | Softening, loss of structural integrity |
| Crosslinking | Increase or no significant change | Increased brittleness, reduced flexibility | Hardening, surface cracking |
| Side-group reactions | May not directly impact backbone MW | Can alter polarity and solubility | Discoloration, changes in surface energy |
Environmental Factors Influencing Degradation Rates
The rate and extent of this compound polymer degradation are heavily influenced by a combination of environmental factors. mdpi.com These factors can act independently or synergistically to accelerate the degradation process. mdpi.com
Temperature: Thermal degradation is a significant factor. mdpi.com Elevated temperatures can provide the necessary energy to initiate and propagate chain scission reactions. mdpi.com Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of polymers by measuring mass loss as a function of temperature. resolvemass.ca For many methacrylate-based polymers, degradation can occur in multiple stages, with initial degradation often attributed to the loss of side groups followed by backbone scission at higher temperatures. advancedsciencenews.comresearchgate.net The presence of oxygen can also influence the thermal degradation pathway. acs.org
Light: Photodegradation, particularly by ultraviolet (UV) radiation, can induce chemical changes in the polymer structure. mdpi.com UV energy can be absorbed by chromophores within the polymer, leading to the formation of free radicals that initiate degradation cascades. researchgate.net This can result in discoloration, surface crazing, and a reduction in mechanical properties. The specific chemical structure of the this compound monomer will determine its UV absorption characteristics and, therefore, its susceptibility to photodegradation.
Humidity and Water: The presence of water can lead to hydrolytic degradation, especially if the polymer contains hydrolysable groups in its backbone or side chains. While the methacrylate backbone is generally resistant to hydrolysis, the quaternary ammonium groups can interact with water, potentially influencing the polymer's physical properties and long-term stability. Increased humidity can also plasticize the polymer, making it more susceptible to other forms of degradation. mdpi.com
pH: The pH of the surrounding environment can impact the stability of the ionic quaternary ammonium groups. Extreme pH conditions could potentially lead to the dealkylation or Hofmann elimination reactions, altering the chemical structure and properties of the polymer.
Biological Factors: In certain environments, microorganisms such as bacteria and fungi can contribute to the biodegradation of polymers. nih.gov While many synthetic polymers are relatively resistant to microbial attack, the presence of certain functional groups can sometimes provide sites for enzymatic action. The biodegradability of this compound polymers would depend on the specific polymer structure and the microbial environment. mdpi.com
Table 2: Influence of Environmental Factors on Degradation of Methacrylate Polymers
| Environmental Factor | Primary Degradation Mechanism | Common Effects on Polymer |
| Elevated Temperature | Thermal scission, oxidation | Reduced molecular weight, discoloration, loss of mechanical strength |
| UV Radiation | Photolytic cleavage, free-radical formation | Surface cracking, yellowing, embrittlement |
| Humidity/Water | Hydrolysis, plasticization | Swelling, changes in mechanical properties, potential for chain scission |
| pH Extremes | Chemical reactions of side groups | Altered ionic character, potential for chain degradation |
| Microorganisms | Enzymatic degradation | Surface erosion, formation of biofilms, eventual breakdown |
Advanced Methodologies for Degradation Product Analysis
To fully understand the degradation pathways of this compound polymers, it is essential to identify and quantify the products formed during the process. A variety of advanced analytical techniques are employed for this purpose, providing insights into the chemical changes occurring at a molecular level. nih.gov
Spectroscopic Techniques:
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying changes in the functional groups of a polymer as it degrades. resolvemass.casustainability-directory.com For instance, the formation of carbonyl groups due to oxidation or the loss of specific peaks associated with the quaternary ammonium group can be monitored. resolvemass.casustainability-directory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the degradation products. sustainability-directory.comtechnologynetworks.com This technique is particularly useful for identifying new chemical structures formed as a result of chain scission, crosslinking, or side-group reactions. sustainability-directory.comtechnologynetworks.com
Chromatographic Techniques:
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary method for analyzing changes in the molecular weight distribution of a polymer during degradation. nih.govsustainability-directory.com A shift to lower molecular weights is a clear indication of chain scission. nih.govsustainability-directory.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile organic compounds that are released during thermal degradation. sustainability-directory.com This allows for the precise identification of small-molecule degradation products. sustainability-directory.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile degradation products, such as oligomers and additives that may have leached from the polymer matrix. sustainability-directory.com Coupling HPLC with mass spectrometry (HPLC-MS) provides powerful identification capabilities. sustainability-directory.com
Thermal Analysis Techniques:
Thermogravimetric Analysis (TGA): As mentioned earlier, TGA is crucial for determining the thermal stability of a polymer. technologynetworks.com When coupled with evolved gas analysis (EGA), such as TGA-FTIR or TGA-MS, it can simultaneously identify the gaseous products released at different stages of degradation.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a polymer. technologynetworks.com Changes in the glass transition temperature (Tg) or melting temperature (Tm) can indicate alterations in the polymer structure due to degradation, such as changes in crystallinity or crosslink density. technologynetworks.com
Microscopy Techniques:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the polymer's surface morphology. resolvemass.ca It is used to visualize the physical effects of degradation, such as the formation of cracks, voids, and surface erosion. resolvemass.ca
Table 3: Advanced Analytical Methodologies for Degradation Analysis
| Analytical Technique | Information Obtained | Application in Degradation Studies |
| FTIR Spectroscopy | Changes in functional groups resolvemass.casustainability-directory.com | Monitoring oxidation, hydrolysis, and loss of side groups resolvemass.casustainability-directory.com |
| NMR Spectroscopy | Detailed structural information sustainability-directory.comtechnologynetworks.com | Identifying new chemical structures and degradation pathways sustainability-directory.comtechnologynetworks.com |
| GPC/SEC | Molecular weight distribution nih.govsustainability-directory.com | Quantifying chain scission events nih.govsustainability-directory.com |
| GC-MS | Identification of volatile products sustainability-directory.com | Analyzing products of thermal degradation sustainability-directory.com |
| TGA-EGA | Thermal stability and evolved gas analysis | Determining degradation temperatures and identifying gaseous byproducts |
| SEM | Surface morphology resolvemass.ca | Visualizing cracks, erosion, and other physical damage resolvemass.ca |
Q & A
Q. What are the established synthesis protocols for ammonium methacrylate, and how can reproducibility be ensured?
this compound is typically synthesized via free radical polymerization of methacrylic acid followed by neutralization with ammonium hydroxide . Key steps include:
- Monomer purification : Remove inhibitors (e.g., hydroquinone) via distillation or column chromatography.
- Polymerization : Use initiators like ammonium persulfate in aqueous solutions at 60–80°C under nitrogen.
- Neutralization : Adjust pH to 7–8 with NH₄OH to form the ammonium salt.
Reproducibility : Document reaction parameters (e.g., temperature, initiator concentration, stirring rate) and validate via NMR or FTIR to confirm monomer conversion >95% .
Q. Which characterization techniques are critical for confirming this compound’s structural and functional properties?
- Structural analysis :
- Functional analysis :
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Experimental design :
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- Humidity : Test at 30%, 60%, and 90% relative humidity.
- Analysis : Monitor molecular weight (GPC), pH, and spectral changes (FTIR) to detect hydrolysis or oxidation. Use accelerated aging models (e.g., Arrhenius equation) to predict long-term stability .
Advanced Research Questions
Q. How can discrepancies in reported solubility or reactivity data for this compound be resolved?
Contradictions often arise from differences in:
- Counterion purity : Residual Cl⁻ or SO₄²⁻ from neutralization alters solubility. Use ion chromatography to verify NH₄⁺ content >99% .
- Polymer tacticity : Syndiotactic vs. isotactic structures affect reactivity. Control via polymerization temperature (e.g., lower temps favor syndiotacticity) .
Resolution : Replicate experiments with rigorously purified reagents and report tacticity (via ¹³C NMR) alongside solubility data .
Q. What advanced strategies exist for tuning this compound’s mechanical properties in hydrogel applications?
- Copolymerization : Introduce comonomers (e.g., acrylamide) to adjust crosslinking density. Optimize ratios via Design of Experiments (DoE) .
- Post-polymerization modifications :
Q. How can computational modeling improve the design of this compound-based materials?
- Molecular Dynamics (MD) : Simulate polymer-water interactions to predict swelling behavior. Use force fields like OPLS-AA for accuracy .
- DFT Calculations : Optimize monomer geometry and predict reactivity sites (e.g., radical stability during polymerization) .
Integration : Validate models with experimental DSC (glass transition temperature) and rheology data .
Methodological Best Practices
- Data reporting : Include raw datasets (e.g., NMR spectra, GPC chromatograms) as supplementary materials to ensure transparency .
- Error analysis : Calculate standard deviations for triplicate experiments and discuss outliers in context of instrumental limits (e.g., ±5% error in GPC) .
- Ethical considerations : Disclose funding sources and potential conflicts of interest, adhering to journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
